2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid
Overview
Description
2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid (2-AACB) is a compound of interest due to its potential applications in various scientific fields. It is a derivative of benzoic acid and is composed of two carboxylic groups and an amine group. The compound has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound is used in the synthesis of heterocyclic systems, such as thienopyrimidinones, and pyrimidinyl benzoic acids, which are vital in the study of chemical structures and reactions (Kucherenko, Zadorozhny, & Kovtunenko, 2008).
- It plays a role in the formation of crystal structures like 2-[(4-Methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl- aminosulfonyl] benzoic acid methyl ester, contributing to the understanding of molecular interactions and stability (H. Ming & D. South, 2004).
Molecular Design and Drug Discovery
- It is utilized in the de novo design of molecules, particularly in the creation of lead structures for therapeutic proteins. This application is crucial in drug discovery and the development of novel therapeutic agents (Jan Lanz & Rainer Riedl, 2014).
Photophysical Properties
- The compound contributes to the study of photophysical properties, such as in the case of pyridyl substituted benzamides, which exhibit aggregation-enhanced emission and multi-stimuli-responsive properties. This application is significant in the field of material sciences and optical technologies (A. Srivastava et al., 2017).
Coordination Chemistry
- It is involved in the synthesis of lanthanide-based coordination polymers, which have important applications in areas like photophysical studies and the development of new materials (S. Sivakumar et al., 2011).
Analytical Chemistry and Spectral Analysis
- The compound is relevant in the context of spectral analysis, as demonstrated in studies involving Schiff base ligands and their metal complexes. Such applications are essential for understanding molecular interactions and properties (B. M. Kalshetty et al., 2013).
properties
IUPAC Name |
2-[[3-(2-amino-2-carboxyethyl)-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIYULWYHDSXHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(RS)-1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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